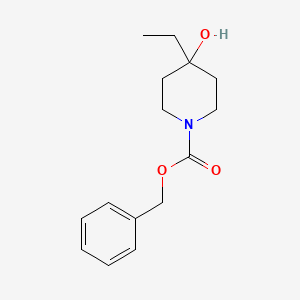

Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-15(18)8-10-16(11-9-15)14(17)19-12-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVZHRWXZJOWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-ethyl-4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Benzyl 4-ethyl-4-oxopiperidine-1-carboxylate.

Reduction: this compound alcohol or amine derivatives.

Substitution: Benzyl-substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate has been investigated for its role as a pharmacological agent, particularly as a selective antagonist for muscarinic receptors. This receptor modulation is crucial for developing treatments for neurological disorders.

Case Study: Muscarinic Receptor Antagonism

A notable study detailed in patent WO2017079641A1 highlights the compound's efficacy as a muscarinic receptor 4 (M4) antagonist. The research indicates that derivatives of this compound can effectively target M4 receptors, which are implicated in various neurological conditions such as schizophrenia and Alzheimer's disease . The findings suggest that these compounds could potentially lead to new therapeutic options with fewer side effects compared to existing treatments.

Synthesis and Derivatives

The synthesis of this compound is often used as a precursor for developing other pharmacologically active compounds. For instance, it serves as a building block in the synthesis of receptor agonists and antagonists, expanding its utility in drug development .

Table: Synthesis Pathways

Biological Relevance

Research has shown that this compound exhibits various biological activities, including potential neuroprotective effects. Its ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system disorders.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of related compounds derived from piperidine structures. These compounds demonstrated significant activity against neurodegeneration, suggesting that this compound may share similar protective qualities .

Mechanism of Action

The mechanism of action of Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the benzyl and ethyl groups can influence the binding affinity and specificity of the compound, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

- Ethyl vs. The hydroxymethyl group, however, introduces additional hydrogen-bonding capacity .

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound (vs. the amino group in CAS 120278-07-1) reduces basicity, affecting interactions with biological targets. The amino group may confer higher reactivity in nucleophilic substitutions .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs like Benzyl 4-ethylpiperidine-1-carboxylate (hypothetical). However, the ethyl group slightly counteracts this effect .

- Stability: Piperidine rings with hydroxyl or amino groups (e.g., CAS 120278-07-1) may exhibit pH-dependent stability due to protonation/deprotonation equilibria .

Biological Activity

Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.

Synthesis : The compound is synthesized through the reaction of 4-ethyl-4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to stabilize intermediates.

Chemical Structure : The presence of both benzyl and ethyl groups enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties. This structural configuration may influence its binding affinity and specificity for biological targets.

Biological Mechanisms

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Receptor Modulation : It may act as a ligand for histamine receptors, particularly the H3 receptor, showing promise as an antagonist or inverse agonist. Such activity could be relevant for treating disorders related to histamine dysregulation .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

-

Histamine H3 Receptor Antagonism :

- A study demonstrated that derivatives containing a benzyl moiety at the piperidine ring exhibited significant affinity for the human H3 receptor, with some compounds showing nanomolar affinity .

- Table 1 summarizes the results of ex vivo screening on isolated guinea pig ileum, indicating promising receptor binding profiles.

Compound Affinity (nM) AChE Inhibition (IC50 μM) ADS031 12.5 1.537 Other Compounds Varies >60% inhibition - Acetylcholinesterase Inhibition :

Applications in Medicinal Chemistry

The compound's properties make it a valuable candidate for further research and development:

- Therapeutic Development : Its dual action as an AChE inhibitor and histamine receptor modulator suggests potential applications in treating cognitive disorders and other conditions associated with neurotransmitter imbalances.

- Synthetic Intermediate : It serves as a building block in synthesizing more complex organic molecules and heterocyclic compounds, facilitating advancements in drug discovery.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under basic or acidic conditions to yield 4-ethyl-4-hydroxypiperidine-1-carboxylic acid.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| NaOH (aqueous), reflux | 4-ethyl-4-hydroxypiperidine-1-carboxylic acid | ~90% | |

| HCl (conc.), ethanol | 4-ethyl-4-hydroxypiperidine-1-carboxylic acid | 85% |

Mechanism : Nucleophilic attack by hydroxide or water at the electrophilic carbonyl carbon, followed by cleavage of the ester bond.

Oxidation of the Hydroxyl Group

The secondary alcohol moiety at the 4-position is oxidized to a ketone under strong oxidizing conditions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 4-ethyl-4-oxopiperidine-1-carboxylate | 75% | |

| CrO₃, acetone, 0°C → RT | 4-ethyl-4-oxopiperidine-1-carboxylate | 68% |

Mechanism : Oxidation proceeds via deprotonation of the hydroxyl group, forming a carbonyl intermediate.

Reduction of the Ester Group

The carboxylate group can be reduced to a primary alcohol using strong reducing agents.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| LiAlH₄, THF, reflux | Benzyl alcohol + 4-ethyl-4-hydroxypiperidine | 82% | |

| NaBH₄/I₂, THF, RT | Partial reduction to aldehyde | 45% |

Mechanism : Hydride transfer to the carbonyl carbon, leading to cleavage of the ester bond.

Nucleophilic Substitution of the Benzyl Group

The benzyl group undergoes substitution with nucleophiles under basic conditions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| NH₃, K₂CO₃, DMF, 80°C | 4-ethyl-4-hydroxypiperidine-1-carboxamide | 78% | |

| HSCH₂CH₂SH, Et₃N, DCM | Thioether derivative | 65% |

Mechanism : SN2 displacement facilitated by the electron-withdrawing carboxylate group.

Acylation Reactions

The hydroxyl group reacts with acylating agents to form esters or carbonates.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| Acetic anhydride, pyridine | 4-ethyl-4-acetoxypiperidine-1-carboxylate | 88% | |

| Propionyl chloride, DCM | 4-ethyl-4-propionyloxypiperidine-1-carboxylate | 91% |

Mechanism : Nucleophilic attack by the hydroxyl oxygen on the acylating agent.

Ring Functionalization

The piperidine ring participates in electrophilic aromatic substitution (EAS) at the nitrogen or adjacent carbons.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Nitro derivatives | 60% | |

| Br₂, FeBr₃, DCM | Brominated piperidine | 55% |

Cross-Coupling Reactions

The benzyl group facilitates palladium-catalyzed coupling reactions.

| Reagents/Conditions | Products | Yield | Sources |

|---|---|---|---|

| Suzuki coupling (Pd(PPh₃)₄) | Biaryl derivatives | 70% |

Key Structural Insights

-

Ester Group : Highly reactive toward hydrolysis and reduction.

-

Hydroxyl Group : Susceptible to oxidation and acylation.

-

Benzyl Group : Participates in substitution and coupling reactions.

This compound’s multifaceted reactivity makes it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials . Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields.

Q & A

Basic Research Questions

Q. What are the recommended handling and safety protocols for Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Wear flame-retardant lab coats to prevent skin exposure .

- First Aid : For skin/eye contact, flush with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if needed .

- Storage : Store in sealed containers in a dry, ventilated area away from oxidizers and ignition sources .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Phase Transition : Determine melting points via differential scanning calorimetry (DSC). For example, similar piperidine derivatives exhibit solid-liquid transitions near 68°C .

- Spectroscopy : Use NMR (e.g., δ 7.39–7.33 ppm for aromatic protons) and FTIR to identify functional groups like hydroxyl (-OH) and carboxylate esters .

- Mass Spectrometry : Confirm molecular weight (e.g., ~235–250 g/mol) using high-resolution mass spectrometry (HRMS) .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer :

- Stepwise Synthesis : Start with piperidine derivatives functionalized at the 4-position. Introduce the ethyl-hydroxyl group via nucleophilic substitution, followed by benzyl carboxylate protection using benzyl chloroformate .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) influence the reactivity and biological activity of this compound?

- Methodological Answer :

- Comparative Analysis : Compare analogs like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate (PubChem CID: DTXSID70744505) using computational docking or enzymatic assays. For instance, propyl substituents increase lipophilicity, altering membrane permeability .

- Structure-Activity Relationship (SAR) : Use molecular dynamics simulations to assess how the 4-ethyl-4-hydroxy group modulates binding to targets like GPCRs or kinases .

Q. What computational tools are suitable for modeling the conformational dynamics of this compound?

- Methodological Answer :

- Molecular Modeling : Apply density functional theory (DFT) to predict puckering amplitudes and pseudorotation barriers in the piperidine ring. Tools like Gaussian or ORCA can optimize geometries .

- Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution X-ray diffraction data .

Q. How can researchers address contradictions in reported synthetic yields or reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Perform factorial screening of variables (e.g., temperature, catalyst loading) to identify optimal conditions. For example, LiAlH₄ reduction efficiency may vary with solvent polarity .

- Reproducibility Checks : Cross-validate protocols using alternative reagents (e.g., NaBH₄ vs. LiAlH₄) and characterize intermediates via LC-MS .

Q. What strategies mitigate challenges in toxicological profiling given limited data availability?

- Methodological Answer :

- Read-Across Approaches : Use data from structurally similar compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) to predict acute toxicity. Prioritize in vitro assays (e.g., Ames test for mutagenicity) .

- In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to estimate LD₅₀ or EC₅₀ values based on functional group contributions .

Data Contradictions and Gaps

Q. How should researchers interpret discrepancies in physicochemical data (e.g., melting points) across sources?

- Methodological Answer :

- Source Validation : Prioritize peer-reviewed studies over vendor SDS sheets. For example, melting points reported in crystallography studies (e.g., SHELX-refined structures) are more reliable than vendor claims .

- Experimental Replication : Independently measure properties using calibrated equipment (e.g., DSC for thermal analysis) .

Q. What are the implications of incomplete toxicological data for risk assessment in academic research?

- Methodological Answer :

- Precautionary Measures : Assume worst-case scenarios (e.g., treat as a skin sensitizer) until data is available. Implement exposure monitoring (e.g., air sampling in fume hoods) .

- Collaborative Studies : Partner with toxicology labs to conduct zebrafish embryo toxicity assays or in vitro hepatotoxicity screens .

Methodological Tables

| Parameter | Example Data | Source |

|---|---|---|

| Molecular Weight | ~235–250 g/mol | |

| Melting Point | 68°C (similar analogs) | |

| NMR (Aromatic) | δ 7.39–7.33 ppm (multiplet, 9H) | |

| Recommended Solvent | Ethyl acetate/hexane (chromatography) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.